Product packaging for 1-Benzylazetidine-2-carboxamide(Cat. No.:CAS No. 40432-40-4)

1-Benzylazetidine-2-carboxamide

Cat. No.: B1278376
CAS No.: 40432-40-4
M. Wt: 190.24 g/mol
InChI Key: NYSSYUHBYRIDQA-UHFFFAOYSA-N
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Description

Significance of Four-Membered N-Heterocycles in Synthetic Organic Chemistry

Four-membered nitrogen-containing heterocycles, such as azetidines and their derivatives like β-lactams (2-azetidinones), are pivotal in synthetic organic chemistry. numberanalytics.comnih.gov Their importance stems from several key factors:

Ring Strain: The inherent ring strain in the four-membered ring makes these compounds reactive and thus valuable as synthetic intermediates for the construction of more complex molecules. eurekaselect.comnumberanalytics.comrsc.org This reactivity can be harnessed to drive various chemical transformations. rsc.org

Building Blocks: They serve as versatile building blocks for creating a wide array of nitrogen-containing compounds with potential biological activities. numberanalytics.comnih.gov The functionalization at different positions of the azetidine (B1206935) ring allows for the synthesis of diverse molecular architectures. nih.gov

Stereochemical Control: The rigid four-membered ring provides a platform for stereocontrolled synthesis, enabling the preparation of chiral molecules with specific three-dimensional arrangements.

The synthesis of these strained rings can be challenging, but numerous methods have been developed, including cycloaddition and cyclization reactions. numberanalytics.commedwinpublishers.com These synthetic advancements have made four-membered heterocycles more accessible for various applications. nih.gov

Role of Azetidine Derivatives in Medicinal Chemistry and Drug Discovery

Azetidine derivatives are increasingly recognized as important pharmacophores in medicinal chemistry and drug discovery. nih.goviipseries.org Their incorporation into drug candidates can significantly influence their pharmacological properties.

The azetidine moiety offers several advantages in drug design:

Improved Physicochemical Properties: The introduction of an azetidine ring can enhance metabolic stability, control lipophilicity, and improve the pharmacokinetic profile of a drug molecule. nih.gov

Structural Rigidity: The constrained nature of the azetidine ring can lead to more selective binding to biological targets, potentially reducing off-target effects. nih.gov

Novel Chemical Space: Azetidine derivatives provide access to novel chemical space, allowing for the development of drugs with unique mechanisms of action. chemrxiv.org

Azetidine-containing compounds have shown a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. medwinpublishers.comiipseries.orgnih.gov Notably, several approved drugs contain the azetidine motif. chemrxiv.org

The parent compound, azetidine, also known as trimethylene imine, was first synthesized in 1888. However, it was the discovery of naturally occurring azetidine-2-carboxylic acid in the leaves of lily-of-the-valley (Convallaria majalis) in the mid-20th century that sparked greater interest in this class of compounds. This non-proteinogenic amino acid was found to have inhibitory effects on plant growth and proline metabolism.

The most famous and historically significant derivatives of azetidine are the β-lactam antibiotics. The discovery of penicillin by Alexander Fleming in 1928, and the subsequent elucidation of its 2-azetidinone core structure, revolutionized the treatment of bacterial infections. This discovery paved the way for the development of a vast array of synthetic and semi-synthetic β-lactam antibiotics, including cephalosporins, carbapenems, and monobactams. iipseries.org

Azetidine-2-carboxylic acid and its derivatives are valuable tools in the field of peptidomimetics, where they serve as constrained analogues of natural amino acids, particularly proline. nih.gov The incorporation of these non-natural amino acids into peptides can induce specific secondary structures, such as β-turns and γ-turns, influencing the peptide's conformation and biological activity. chemrxiv.org

The use of azetidine-based amino acids offers several benefits:

Conformational Constraint: The rigid four-membered ring restricts the conformational freedom of the peptide backbone, leading to more stable and predictable structures.

Proteolytic Stability: Peptides containing azetidine surrogates often exhibit increased resistance to enzymatic degradation, prolonging their biological half-life.

Receptor Selectivity: The unique conformational properties of azetidine-containing peptides can lead to enhanced binding affinity and selectivity for specific biological targets.

Researchers have developed various stereoselective methods to synthesize functionalized azetidine-based α-amino acids, further expanding their application in creating novel peptide-based therapeutics. chemrxiv.orgnih.govchemrxiv.org

Overview of 1-Benzylazetidine-2-carboxamide as a Key Research Intermediate

This compound is a specific derivative of azetidine that serves as a crucial intermediate in chemical research. The benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) on the nitrogen atom of the azetidine ring provides a stable protecting group that can be readily removed under various conditions. The carboxamide group at the 2-position is a versatile functional group that can undergo a variety of chemical transformations.

This compound is a valuable building block for the synthesis of more complex azetidine derivatives with potential therapeutic applications. For instance, it can be a precursor for the synthesis of novel enzyme inhibitors or ligands for specific receptors. The ability to modify both the benzyl and carboxamide groups allows for the creation of a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B1278376 1-Benzylazetidine-2-carboxamide CAS No. 40432-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylazetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)10-6-7-13(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSSYUHBYRIDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448772
Record name 1-benzylazetidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40432-40-4
Record name 1-benzylazetidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzylazetidine 2 Carboxamide and Its Precursors

Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of related compounds. Various strategies have been developed to achieve this, including cycloaddition reactions, intramolecular cyclizations, and the reduction of β-lactams.

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent a powerful and direct approach to the azetidine skeleton. The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a prominent method for synthesizing functionalized azetidines. rsc.org These reactions are often carried out by irradiating an imine and an alkene with UV light, leading to the excitation of the imine and subsequent cycloaddition. rsc.org To circumvent issues like E/Z isomerization of imines, cyclic imines are frequently employed. rsc.org Recent advancements have also seen the use of visible light-mediated [2+2] cycloadditions, for instance, between oximes and olefins catalyzed by an iridium photocatalyst, offering a milder and more general protocol. chemrxiv.org

Another significant cycloaddition method is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.com This reaction proceeds through a zwitterionic intermediate, followed by electrocyclization to yield the four-membered ring. mdpi.com The stereochemistry of the resulting β-lactam, whether cis or trans, can often be controlled by the reaction conditions and the nature of the substituents. mdpi.com

The scope of cycloaddition reactions extends to [3+1] and [3+2] cycloadditions. For example, [3+1] cycloadditions involving 5-membered oxazaphospholes and isocyanates can produce 1-azetine (B13808008) products. nih.gov Furthermore, [3+2] cycloadditions of azetines with various partners can lead to the rapid construction of complex fused heterocyclic systems. nih.gov

Table 1: Examples of Cycloaddition Reactions in Azetidine Synthesis
Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Aza Paternò-BüchiImine, AlkeneUV lightAzetidine rsc.org
Visible Light-Mediated [2+2]Oxime, OlefinIridium photocatalyst, visible lightAzetidine chemrxiv.org
Staudinger SynthesisKetene, ImineTertiary amineβ-Lactam mdpi.com
[3+1] CycloadditionOxazaphosphole, Isocyanate-1-Azetine nih.gov

Cyclization Methods for Azetidine Ring Construction

Intramolecular cyclization is a widely used and effective strategy for forming the azetidine ring. magtech.com.cn This typically involves the formation of a C-N or C-C bond in a linear precursor. A common approach is the intramolecular nucleophilic substitution of a γ-haloamine or a related substrate containing a leaving group at the γ-position and a nitrogen nucleophile. magtech.com.cnnih.gov For instance, the synthesis of azetidine-2-carboxylic acid can be achieved through the intramolecular alkylation of a precursor derived from inexpensive starting materials. nih.gov

Ring expansion of smaller heterocycles, such as aziridines, provides another route to azetidines. magtech.com.cnacs.org This can be achieved through various methods, including biocatalytic mdpi.comnih.gov-Stevens rearrangement, reaction with phenacyl bromide derivatives to form ammonium (B1175870) ylides, or visible light-induced ring expansion with 1-bromo-1-nitroalkanes. acs.org Additionally, a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides has been developed as a general method for azetidine synthesis. nih.gov

Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has also emerged as a powerful tool for constructing functionalized azetidines. rsc.org This method involves the reductive elimination at an alkyl–Pd(IV) intermediate, leading to the formation of the azetidine ring with good functional group tolerance. rsc.org

Reduction of Azetidin-2-ones (β-lactams) as a Synthetic Route

The reduction of the carbonyl group of an azetidin-2-one (B1220530) (a β-lactam) is a direct and frequently employed method for obtaining the corresponding azetidine. magtech.com.cnrsc.org Various reducing agents can be used for this transformation. Diborane (B8814927) in tetrahydrofuran (B95107) and alane in ether have been shown to be effective for the reduction of N-substituted azetidin-2-ones, often proceeding rapidly and in good yield while retaining the stereochemistry of the ring substituents. publish.csiro.au However, in some cases, diborane reduction can lead to reductive ring cleavage, forming 3-aminopropanol derivatives as by-products. publish.csiro.au

Lithium aluminum hydride (LiAlH₄) has also been used, but its reactivity can be less predictable, potentially leading to either the desired azetidine or 1,2-fission of the β-lactam ring to yield γ-amino alcohols. acs.org The outcome often depends on the substitution pattern of the β-lactam, particularly the substituent on the nitrogen atom. acs.org More specific reducing agents like hydroalanes have been found to be effective for the clean reduction of azetidin-2-ones to azetidines. acs.org Sodium borohydride (B1222165) has also been utilized for the diastereoselective reduction of C-3 functionalized azetidin-2-ones to afford trans-azetidines. rsc.org

Synthesis of 1-Benzylazetidine-2-carboxylic Acid Derivatives

Preparation of 1-Benzylazetidine-2-carboxylic Acid as a Building Block

The synthesis of 1-benzylazetidine-2-carboxylic acid can be achieved through various routes. One common method involves the benzylation of azetidine-2-carboxylic acid. Azetidine-2-carboxylic acid itself can be synthesized from precursors like γ-amino-α-bromobutyric acid or α,γ-diaminobutyric acid dihydrochloride (B599025) through cyclization reactions. wikipedia.org

A method for preparing (S)-1-benzyl-azetidine-2-carboxylic acid involves the resolution of racemic 1-benzyl-azetidine-2-carboxylic acid using a chiral resolving agent like D-alpha-phenylethylamine. google.com The process includes salt formation, crystallization, and subsequent isolation of the desired enantiomer. google.com The benzyl (B1604629) group can be introduced onto the nitrogen of the azetidine ring at an earlier stage of the synthesis.

Synthesis of Optically Active Azetidine-2-carboxylic Acid Esters

The synthesis of optically active azetidine-2-carboxylic acid esters is crucial for preparing enantiomerically pure final products. One approach involves the diastereoselective α-alkylation of N-(1'-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester via the formation of its N-borane complex. rsc.org This method allows for the synthesis of various α-substituted azetidine-2-carboxylic acid esters starting from the inexpensive chiral source, (S)-1-phenylethylamine. rsc.org

Another strategy for obtaining optically active azetidine-2-carboxylic acid esters is through the conversion of optically active oxirane-2-carboxylic esters. ru.nl This involves a sequence of reactions that transform the epoxide ring into the aziridine (B145994) ring, which can then potentially be expanded to an azetidine.

A diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles, formed via their N-borane complexes, has also been investigated. rsc.org For example, the α-benzylation of a diastereomerically pure borane (B79455) N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex can proceed with high diastereoselectivity. rsc.org The resulting optically active 2-substituted azetidine-2-carbonitriles can then be converted to the corresponding carboxylic acid esters. rsc.org

Derivatization from Azetidine-2-carbonitriles

The synthesis of 1-benzylazetidine-2-carboxamide can be approached through the derivatization of azetidine-2-carbonitrile (B3153824) precursors. This typically involves the hydrolysis of the nitrile group to a carboxamide. While direct hydrolysis of a 1-benzylazetidine-2-carbonitrile to the corresponding carboxamide is a feasible synthetic route, often the carboxamide is synthesized from the corresponding ester.

For instance, in the synthesis of N-((S)-1-arylethyl)azetidine-2-carbonitriles, the corresponding carboxamides are key intermediates. The process can start from an ester, which is then amidated. A representative procedure involves stirring the ester, such as (2S,1′S)-1-((S)-1′-phenylethyl)azetidine-2-carboxylate, with an ammonia (B1221849) solution. For example, a mixture of (2S,1′S)-1a (0.689 mmol) in a 25% aqueous ammonia solution (2.8 mL) is stirred for 24 hours at room temperature. nih.gov After extraction and purification, this method yields the desired (S)-1-((S)-1′-phenylethyl)azetidine-2-carboxamide. nih.gov

In some cases, where the substrate is less reactive, the amidation can be carried out using methanolic ammonia in the presence of a catalyst like sodium cyanide (NaCN). rsc.org This highlights the adaptability of the amidation conditions based on the specific azetidine precursor. The resulting carboxamide can then be dehydrated to the nitrile if needed, but for the synthesis of this compound, the reaction is stopped at the amide stage.

Direct Synthesis of this compound

Direct synthetic routes to this compound offer a more streamlined approach, starting from the corresponding carboxylic acid or employing biocatalytic methods for enhanced stereoselectivity.

Conversion from 1-Benzylazetidine-2-carboxylic Acid

The direct conversion of 1-benzylazetidine-2-carboxylic acid to its corresponding primary amide, this compound, is a standard chemical transformation. This reaction typically involves the activation of the carboxylic acid followed by reaction with an ammonia source.

A general and efficient method for such conversions is the use of peptide coupling reagents. For example, a one-pot synthesis of benzimidazoles from carboxylic acids has been reported using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent. nih.gov This methodology can be adapted for the synthesis of primary amides. The process involves activating the carboxylic acid with HBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), followed by the addition of an ammonia source. nih.gov This approach is known for its mild reaction conditions and high yields, making it a suitable option for the synthesis of this compound from its carboxylic acid precursor. nih.gov

The precursor, 1-benzylazetidine-2-carboxylic acid, can be synthesized through various established routes. google.com A common method involves the cyclization of a suitable amino acid precursor. researchgate.net

Biotransformations for Enantioselective Preparation

Biotransformations provide a green and highly selective alternative for the synthesis of chiral compounds like this compound. Enzymatic reactions can offer high enantioselectivity under mild conditions.

The enzymatic hydrolysis of nitriles to amides is a well-established industrial process, primarily utilizing nitrile hydratases. researchgate.net These metalloenzymes catalyze the hydration of a nitrile to the corresponding amide with high efficiency and selectivity. researchgate.net For the enantioselective preparation of this compound, a bienzymatic system involving a nitrile hydratase and an amidase can be employed, starting from a racemic azetidine-2-carbonitrile.

In a representative system using whole cells of Rhodococcus erythropolis, which contain both nitrile hydratase and amidase activity, racemic nitriles can be resolved. The nitrile hydratase converts the racemic nitrile to the corresponding racemic amide. Subsequently, an enantioselective amidase hydrolyzes one enantiomer of the amide to the carboxylic acid, leaving the other enantiomer of the amide unreacted and thus enantiomerically pure. This kinetic resolution strategy has been successfully applied to various β-lactam carboxamides, yielding enantiopure S-amides and R-acids. While a direct application on 1-benzylazetidine-2-carbonitrile is not explicitly reported, the principle is applicable to produce enantiomerically enriched this compound.

Stereoselective Synthesis Approaches

Control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly for bioactive molecules. Stereoselective methods are employed to synthesize specific isomers of this compound.

Diastereoselective α-Alkylation via N-Borane Complexes

A powerful strategy for introducing substituents at the α-position of the azetidine ring in a stereocontrolled manner is through the diastereoselective alkylation of N-borane complexes. This approach has been successfully applied to both azetidine-2-carboxylic acid esters and azetidine-2-carbonitriles.

The formation of an N-borane complex with the azetidine nitrogen atom enhances the acidity of the α-proton and provides a sterically defined environment for the subsequent alkylation reaction. The base-promoted α-alkylation of these diastereomerically pure borane complexes leads to high yields and excellent diastereoselectivities.

For instance, the treatment of a diastereomerically pure N-borane complex of an N-((S)-1-arylethyl)azetidine-2-carbonitrile with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an electrophile such as benzyl bromide, results in the α-benzylated product with high diastereoselectivity. rsc.org

Table 1: Diastereoselective α-Benzylation of N-Borane Azetidine-2-carbonitrile Complexes

Substrate (N-Borane Complex) Base Electrophile Product (Major Diastereomer) Yield (%) Diastereomeric Ratio Reference
(1S,2S,1′S)-4b LDA Benzyl Bromide (2S,1′S)-5ba 72 97:3 rsc.org
(1R,2R,1′S)-4b LDA Benzyl Bromide (2R,1′S)-5ba 2 - rsc.org

A similar strategy has been applied to N-borane complexes of azetidine-2-carboxylic acid esters. The use of lithium bis(trimethylsilyl)amide (LiHMDS) as the base for the deprotonation of the N-borane complex of a tert-butyl azetidine-2-carboxylate, followed by quenching with benzyl bromide, affords the α-benzylated product in high yield and as almost a single diastereomer. researchgate.net

Table 2: Diastereoselective α-Benzylation of N-Borane Azetidine-2-carboxylate Complexes

Substrate (N-Borane Complex) Base Electrophile Product (Major Diastereomer) Yield (%) Diastereomeric Ratio Reference
(1S,2S,1′S)-3a LiHMDS Benzyl Bromide (2S,1′S)-2aa 90 >99:1 researchgate.net

These stereoselective alkylation methods provide a robust platform for the synthesis of α-substituted azetidine derivatives, which are valuable precursors to a wide range of more complex molecules.

Optical Resolution Techniques

The preparation of enantiomerically pure this compound often relies on the resolution of its key precursor, azetidine-2-carboxylic acid. A common strategy involves the chemical separation of a racemic mixture into its constituent enantiomers. This is typically achieved by converting the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. The resulting diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.

One established method for the resolution of racemic azetidine-2-carboxylic acid derivatives involves protection of the azetidine nitrogen, for example with a benzyloxycarbonyl (Cbz) group. The protected racemic acid is then treated with an enantiomerically pure chiral base, such as D- or L-tyrosine hydrazide. This reaction forms diastereomeric salts. Due to their differential solubility, these salts can be separated by fractional crystallization. After separation, the resolving agent is removed, and a subsequent deprotection step yields the desired enantiopure (R)- or (S)-azetidine-2-carboxylic acid, which can then be converted to the target this compound. mit.edu

General methods for optical resolution can be broadly categorized as follows:

Direct Methods: Primarily involve separation using chiral chromatography columns.

Indirect Methods: Involve the formation of diastereomers with a chiral resolving agent, which are then separated, as detailed in the example above. researchgate.net

Chiral Synthesis of Enantiomers

As an alternative to resolving a racemic mixture, the enantiomers of this compound can be accessed through asymmetric synthesis, where the desired stereochemistry is established during the reaction sequence. These methods typically involve the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming step. The synthesis of the chiral core, azetidine-2-carboxylic acid, is the most critical phase.

Several distinct strategies have been developed for the asymmetric synthesis of this key precursor:

α-Methylbenzylamine as a Chiral Auxiliary: A practical and scalable synthesis for both (R)- and (S)-azetidine-2-carboxylic acid has been developed using optically active α-methylbenzylamine as a chiral auxiliary. This straightforward synthesis begins with inexpensive starting materials and involves the construction of the azetidine ring via an intramolecular alkylation, with the chiral auxiliary controlling the stereochemistry. researchgate.net

Camphor (B46023) Sultam as a Chiral Auxiliary: Another effective method for preparing L-azetidine-2-carboxylic acid is based on the zinc-mediated asymmetric addition of an allylic halide to a glyoxylic acid derivative that incorporates a camphor sultam as the chiral auxiliary. This approach provides access to the enantiopure L-enantiomer of the acid. nih.govnih.gov

tert-Butanesulfinamide as a Chiral Auxiliary: A more recent and general method utilizes the Ellman tert-butanesulfinamide chiral auxiliary. This approach combines achiral starting materials, such as 1,3-bis-electrophilic 3-chloropropanal, with the chiral sulfinamide. The sulfinamide provides strong chiral induction during the formation of the azetidine ring. A key advantage is that both (R)- and (S)-enantiomers of the auxiliary are readily available, allowing for the synthesis of either enantiomer of the final product. The sulfinamide group can be easily cleaved after the cyclization to yield the enantioenriched C2-substituted azetidine. researchgate.net

Chiral Pool Synthesis: An optically active form of azetidine-2-carboxylic acid can also be prepared from α,γ-diaminobutyric acid dihydrochloride. Treatment with nitrous and hydrochloric acids yields γ-amino-α-chlorobutyric acid, which then undergoes cyclization to form the desired chiral azetidine ring.

Once the enantiomerically pure azetidine-2-carboxylic acid is obtained, it can be readily converted to this compound through standard N-benzylation and amidation procedures without affecting the established stereocenter.

Advanced Synthetic Transformations Involving this compound

The strained four-membered ring of this compound is a versatile scaffold for a range of advanced synthetic transformations, enabling the construction of more complex molecular architectures.

Nucleophilic Ring-Opening Reactions of Azetidinium Intermediates

The azetidine ring can be activated towards nucleophilic attack by quaternizing the nitrogen atom, forming a positively charged azetidinium intermediate. This transformation significantly enhances the electrophilicity of the ring carbons. In the case of this compound, this can be achieved by reacting it with an alkylating agent, such as an additional benzyl halide, to form a 1,1-dibenzylazetidinium-2-carboxamide salt.

The subsequent nucleophilic ring-opening of this strained azetidinium ion is a regioselective process. The regioselectivity is governed by electronic effects, with the nucleophile preferentially attacking the ring carbon that is better able to stabilize the developing charge in the transition state. For azetidinium ions derived from azetidine-2-carboxamides, the carboxamide group at the C2 position provides electronic stabilization. nih.gov Consequently, nucleophilic attack typically occurs at the C2 carbon, leading to cleavage of the C2-N bond and the formation of a linear γ-amino acid derivative. nih.gov

This ring-opening reaction provides a stereoselective route to functionalized chiral γ-amino compounds, which are valuable building blocks in organic synthesis. researchgate.net A variety of nucleophiles can be employed in this transformation, including halides, cyanides, and acetate (B1210297) anions.

IntermediateReaction TypeKey FeatureProduct Class
Azetidinium SaltNucleophilic Ring-OpeningRegioselective attack at C2Functionalized γ-amino acid derivatives

Intramolecular Cu(I)-Catalyzed Cross-Coupling Reactions

Copper(I)-catalyzed cross-coupling reactions, particularly intramolecular variants like the Ullmann condensation, represent a powerful tool for the synthesis of nitrogen-containing heterocyclic systems. While a direct example involving this compound is not prominently documented, the transformation is highly plausible based on analogous systems.

This strategy would involve a suitably substituted precursor, such as 1-(2-halobenzyl)azetidine-2-carboxamide. In the presence of a copper(I) catalyst and a base, an intramolecular C-N bond formation can occur between the azetidine nitrogen and the halogenated benzyl ring. This type of reaction is well-precedented for the synthesis of fused-ring systems from N-substituted 2-halobenzamides and related structures. mit.eduresearchgate.net

The proposed transformation would proceed as follows:

Oxidative Addition: The copper(I) catalyst reacts with the aryl halide on the benzyl group.

C-N Coupling: The azetidine nitrogen atom acts as an intramolecular nucleophile, displacing the copper and forming the new C-N bond.

Reductive Elimination: The catalyst is regenerated, yielding the final cyclized product.

This reaction would result in the formation of a novel, rigid tricyclic system where the azetidine and benzene (B151609) rings are fused. The efficiency of such copper-catalyzed intramolecular amidations is well-established for creating five- and six-membered rings. mit.edu

PrecursorCatalyst SystemReaction TypeProduct Skeleton
1-(2-Halobenzyl)azetidine-2-carboxamideCu(I) salt / BaseIntramolecular Ullmann C-N CouplingFused tricyclic system

Photochemical Modifications of Azetidine-2-carboxylic Acids

Photochemical reactions provide a unique avenue for the synthesis and modification of strained ring systems like azetidines under mild conditions. Azetidine-2-carboxylic acids and their derivatives are key substrates in these transformations.

A prominent photochemical method for constructing the azetidine ring is the aza Paternò-Büchi reaction, which is a [2+2] cycloaddition between an imine and an alkene, induced by visible light. researchgate.net This reaction can be used to generate highly functionalized azetidines, which can then be converted to derivatives like azetidine-2-carboxylic acid.

Furthermore, existing azetidine-2-carboxylic acids can undergo photochemical modifications. These strategies can enable the synthesis of diverse azetidine-based structures that are otherwise challenging to access. The use of visible-light-mediated reactions is particularly advantageous as it often proceeds under mild conditions and allows for high degrees of regio- and stereocontrol, making it a valuable tool for creating novel azetidine-based materials. researchgate.net

Reaction TypeKey FeatureRelevance
Aza Paternò-Büchi ReactionVisible-light mediated [2+2] cycloadditionForms functionalized azetidine rings
Photochemical ModificationManipulation of existing azetidine ringsAccess to diverse, densely functionalized azetidines

Reaction Mechanisms and Mechanistic Studies of 1 Benzylazetidine 2 Carboxamide Transformations

Proposed Mechanisms for Diastereoselective Alkylation Reactions

The diastereoselective alkylation of the α-carbon to the carbonyl group in azetidine (B1206935) systems is a critical method for introducing molecular complexity. While specific studies on 1-benzylazetidine-2-carboxamide are not extensively documented, a plausible mechanism can be proposed based on studies of similar azetidine derivatives, such as N-substituted azetidine-2-carbonitriles. rsc.org

A key strategy involves the use of a chiral auxiliary on the nitrogen atom and the formation of an N-borane complex to control the stereochemical outcome. A proposed mechanism for the diastereoselective α-alkylation of a related N-chiral azetidine-2-carbonitrile (B3153824) is detailed below and provides a model for the behavior of this compound. rsc.org

Proposed Mechanism:

N-Borane Complex Formation: The azetidine nitrogen is complexed with borane (B79455) (BH₃). This serves to lock the conformation of the benzyl (B1604629) group and influences the steric environment around the ring.

Deprotonation: A strong, sterically hindered base, such as lithium diisopropylamide (LDA), selectively removes the α-proton from the carbon adjacent to the carboxamide group, forming a planar enolate.

Chelation and Steric Hindrance: The diisopropylamine (B44863) generated from LDA may interact with the N-BH₃ complex. This interaction, along with the steric bulk of the N-benzyl group, effectively blocks one face of the enolate.

Diastereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) preferentially attacks the enolate from the less sterically hindered face, leading to the formation of one diastereomer in excess. rsc.org

Removal of Auxiliary and Borane: Subsequent chemical steps can remove the N-benzyl group and the borane to yield the α-alkylated azetidine-2-carboxamide (B111606).

This mechanism highlights the importance of steric control in achieving high diastereoselectivity. The choice of the N-substituent and the base are critical factors in determining the stereochemical course of the reaction.

StepDescriptionKey Intermediates/Reagents
1N-Borane Complex FormationThis compound, Borane (BH₃)
2DeprotonationN-Borane complex, Lithium diisopropylamide (LDA)
3Steric ShieldingEnolate, Diisopropylamine-Borane Adduct
4AlkylationEnolate, Alkyl Halide
5Deprotectionα-Alkylated product

Nucleophilic Acyl Substitution Mechanisms in Carboxamide Formation

The formation of the carboxamide group in this compound from its corresponding ester, methyl 1-benzylazetidine-2-carboxylate, is a classic example of a nucleophilic acyl substitution reaction. vanderbilt.eduuomustansiriyah.edu.iq This type of reaction is fundamental in organic chemistry and proceeds through a well-established two-step mechanism: nucleophilic addition followed by elimination. libretexts.org

General Mechanism for Amide Formation from an Ester:

Nucleophilic Attack: A molecule of ammonia (B1221849) (or an amine) acts as the nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Proton Transfer: A proton is transferred from the nitrogen atom to the methoxide (B1231860) group, making it a better leaving group (methanol).

Elimination of the Leaving Group: The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. This concerted step results in the expulsion of the leaving group (methoxide, which is protonated to methanol).

Deprotonation: A base (such as another molecule of ammonia) removes a proton from the nitrogen atom of the newly formed protonated amide, yielding the final amide product and an ammonium (B1175870) ion.

StepDescriptionKey Features
1Nucleophilic AdditionAmmonia attacks the carbonyl carbon of the ester.
2Tetrahedral Intermediate FormationA transient species with sp³ hybridized carbonyl carbon is formed.
3EliminationThe methoxide leaving group is expelled.
4Product FormationThe stable amide product is formed.

Ring Strain and Reactivity of Azetidine Derivatives

The chemical behavior of azetidine derivatives, including this compound, is significantly influenced by the inherent strain within the four-membered ring. numberanalytics.comrsc.org This ring strain arises from the deviation of the bond angles from the ideal tetrahedral angle of 109.5°, a phenomenon known as angle strain or Baeyer strain. wikipedia.orgpressbooks.pub

The strain energy of an azetidine ring is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) ring (three-membered, ~27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) ring (five-membered, ~5.4 kcal/mol). rsc.org This intermediate level of strain makes azetidines stable enough for handling and isolation, yet sufficiently reactive to participate in a variety of chemical transformations, particularly ring-opening reactions. numberanalytics.comrsc.org

The reactivity of the azetidine ring can be triggered by electrophilic activation of the nitrogen atom. Protonation or quaternization of the nitrogen makes the ring susceptible to nucleophilic attack, leading to ring cleavage. This strain-release-driven reactivity is a powerful tool in organic synthesis, allowing for the construction of more complex acyclic and heterocyclic structures. wikipedia.orgnih.govacs.org The presence of substituents on the azetidine ring, such as the benzyl and carboxamide groups in the target molecule, can further influence the regioselectivity and stereoselectivity of these ring-opening reactions.

HeterocycleRing SizeApproximate Strain Energy (kcal/mol)Relative Reactivity
Aziridine327.7High
Azetidine 4 25.4 Moderate
Pyrrolidine55.4Low

Stereochemical Assignments through Computational Chemistry

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount in modern drug discovery and development. For complex molecules like this compound and its derivatives, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for assigning and predicting stereochemistry. nih.gov

While specific computational studies on this compound are not widely published, the methodologies applied to similar systems are directly relevant. DFT calculations can be used to:

Model Transition States: By calculating the energies of various possible transition states in a stereoselective reaction, chemists can predict which pathway is energetically favored and, therefore, which stereoisomer will be the major product. For instance, in the diastereoselective alkylation discussed earlier, DFT could be used to compare the energies of the transition states leading to the different diastereomers.

Determine Relative Stabilities: The relative energies of different stereoisomers of the final product can be calculated to determine their thermodynamic stability.

Simulate Spectroscopic Data: Computational methods can predict spectroscopic properties, such as NMR chemical shifts and coupling constants. By comparing these calculated values with experimental data, the stereochemistry of a synthesized compound can be confirmed.

A common approach involves using a functional like M06-2X with a basis set such as 6-31G(d) for geometry optimization. nih.govnih.gov This level of theory has been shown to be effective in rationalizing the stereochemical outcomes of reactions involving heterocyclic compounds. These computational insights can guide the design of new, more selective reactions and reduce the need for extensive empirical screening.

Computational MethodApplication in StereochemistryExample
Density Functional Theory (DFT)Calculation of transition state energiesPredicting the major diastereomer in an alkylation reaction.
DFTCalculation of relative product energiesDetermining the most stable conformation of a molecule.
DFTSimulation of NMR spectraCorrelating calculated chemical shifts with experimental data to confirm structure.

Applications of 1 Benzylazetidine 2 Carboxamide in Drug Discovery and Development

Role as a Key Intermediate in Pharmaceutical Synthesis

1-Benzylazetidine-2-carboxamide and its parent ring system, azetidine-2-carboxylic acid, are valuable intermediates in the synthesis of more complex molecules with therapeutic potential. The azetidine (B1206935) ring's conformational constraint is a desirable feature in drug design, and the benzyl (B1604629) group can be readily removed or modified, allowing for the introduction of various substituents to explore structure-activity relationships.

The azetidine scaffold is present in molecules designed to target pain and inflammation. alliedacademies.orgabacademies.org For instance, derivatives of 2-phenyl quinoline-4-carboxamide have been synthesized and screened for their analgesic and anti-inflammatory properties. alliedacademies.orgabacademies.org While not directly starting from this compound, these studies highlight the utility of the carboxamide functional group in conjunction with heterocyclic systems for developing anti-inflammatory agents. alliedacademies.orgabacademies.org The development of novel N-(benzenesulfonyl)acetamide derivatives as multifunctional inhibitors of COX-2, 5-LOX, and TRPV1 further underscores the potential of carboxamide-containing compounds in creating new analgesic and anti-inflammatory drugs. bioworld.com

Research into benzimidazole (B57391) derivatives has also shown that specific substitutions on the benzimidazole scaffold, including carboxamide groups, can lead to potent anti-inflammatory activity. nih.govresearchgate.net For example, a carboxamide substitution at the C5 position of benzimidazole resulted in a highly selective CB2 agonist, a target for pain and inflammation management. nih.gov The anti-inflammatory effect of some benzimidazole-2-carboxylic acids is thought to be through the inhibition of prostaglandin (B15479496) synthesis. researchgate.net

Compound TypeTarget/MechanismTherapeutic Potential
2-Phenyl quinoline-4-carboxamide derivativesInflammation pathwaysAnalgesic, Anti-inflammatory alliedacademies.orgabacademies.org
N-(Benzenesulfonyl)acetamide derivativesCOX-2, 5-LOX, TRPV1Analgesic, Anti-inflammatory bioworld.com
Benzimidazole-5-carboxamide derivativesCB2 agonistPain and inflammation management nih.gov
Benzimidazole-2-carboxylic acid derivativesProstaglandin synthesis inhibitionAnti-inflammatory researchgate.net

The 2-azetidinone, or β-lactam, ring is a well-established pharmacophore in antibacterial drugs, most notably in penicillins and cephalosporins. acgpubs.orgresearchgate.net The synthesis of novel azetidinone derivatives is a continuing area of research to combat antibiotic resistance. iipseries.orgnih.gov The azetidine nucleus is an attractive intermediate for creating new antibacterial agents due to its inherent reactivity and the ability to modify its structure. iipseries.org For example, the conjugation of the β-lactam ring with other scaffolds, such as isoniazid, has been explored to enhance antibacterial activity and reduce resistance. iipseries.org

Derivatives of 2-azetidinone have been synthesized and shown to possess activity against various bacterial strains. researchgate.net The introduction of different substituents on the azetidine ring can significantly influence the antibacterial spectrum and potency. acgpubs.orgiipseries.org Specifically, the presence of electron-withdrawing groups on an aromatic ring attached to the azetidine structure has been shown to increase the activity of the derivatives. iipseries.org

Structure-Activity Relationship (SAR) Studies of Azetidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For azetidine derivatives, SAR studies have provided valuable insights into how different structural modifications impact their therapeutic potential. researchgate.netacgpubs.org

While direct evidence for this compound in modulating PDE and kinase activity is not prevalent in the provided context, the broader family of azetidine and benzimidazole derivatives has been investigated for such activities. For instance, various heterocyclic compounds are known to act as protein kinase inhibitors. researchgate.net SAR studies on benzimidazole derivatives have highlighted that substitutions at various positions on the benzimidazole ring significantly influence their biological activity, which can include enzyme inhibition. nih.govresearchgate.net

The biological activity of azetidine derivatives is highly dependent on the nature and position of substituents on the azetidine ring. acgpubs.orgacademie-sciences.fr SAR studies have revealed key trends:

For antibacterial activity: The presence of electron-withdrawing groups, such as bromo, chloro, and fluoro, at the para position of an aromatic ring attached to the azetidine nucleus can enhance antibacterial and antifungal activity. iipseries.org

For anti-inflammatory activity: In benzimidazole derivatives, substitution at the N1, C2, C5, and C6 positions greatly influences their anti-inflammatory potential. nih.govresearchgate.net For example, a 1-benzyl substitution on a benzimidazole-2-carboxylic acid derivative was found to increase its anti-inflammatory activity. researchgate.net

For other activities: In the context of GABA uptake inhibitors, azetidin-2-ylacetic acid derivatives with specific lipophilic residues showed high potency at the GAT-1 transporter. nih.gov

ScaffoldSubstitutionEffect on Biological Activity
AzetidinoneElectron-withdrawing group at para-position of aromatic ringEnhanced antibacterial and antifungal activity iipseries.org
Benzimidazole1-Benzyl substitutionIncreased anti-inflammatory activity researchgate.net
BenzimidazoleSubstitution at N1, C2, C5, C6Influences anti-inflammatory activity nih.govresearchgate.net
Azetidin-2-ylacetic acid4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moietyHigh potency at GAT-1 transporter nih.gov

Design of Novel Bioactive Compounds

The azetidine scaffold, including derivatives like this compound, serves as a versatile starting point for the design of novel bioactive compounds. acgpubs.orgnih.govmdpi.com The rigid nature of the azetidine ring helps to lock the conformation of a molecule, which can lead to higher affinity and selectivity for its biological target. nih.gov

Medicinal chemists utilize the azetidine nucleus as a synthon to build more complex molecules with a wide range of pharmacological activities, including antitubercular, anti-inflammatory, anticancer, and antidiabetic properties. acgpubs.orgiipseries.org The ability to introduce diverse substituents allows for the fine-tuning of a compound's properties to achieve desired therapeutic effects. acgpubs.org For example, the synthesis of novel piperine-carboximidamide hybrids and celastrol (B190767) carboxamides demonstrates the strategy of combining a known bioactive scaffold with a carboxamide functional group to create new potential therapeutic agents. nih.govmdpi.com

Exploration of Pharmacological Properties

While direct and extensive pharmacological studies specifically on this compound are not widely documented in publicly available literature, the broader class of azetidine-2-carboxamides has shown significant promise in various therapeutic areas. Research into derivatives of this core structure provides valuable insights into the potential pharmacological profile of this compound.

A notable area of investigation for related compounds is in the development of signal transducer and activator of transcription 3 (STAT3) inhibitors. In one study, (R)-azetidine-2-carboxamide analogues were developed from proline-based predecessors and demonstrated sub-micromolar potency as STAT3 inhibitors. acs.org For instance, certain salicylate (B1505791) derivatives of (R)-azetidine-2-carboxamide showed significant inhibitory concentrations (IC₅₀) against STAT3, a target implicated in various cancers. acs.org This suggests that the azetidine-2-carboxamide (B111606) moiety can serve as an effective pharmacophore for interacting with this important oncogenic protein.

Furthermore, the general class of azetidine derivatives has been investigated for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. medwinpublishers.comjmchemsci.com The introduction of a benzyl group at the 1-position of the azetidine ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, cell permeability, and target-binding affinity. For example, N-benzyl substitution on other heterocyclic scaffolds has been shown to enhance anti-inflammatory activity. researchgate.net

The exploration of azetidin-2-one (B1220530) derivatives, which share the four-membered ring structure, has also revealed broad biological potential, including antioxidant and anticancer activities. jmchemsci.com These findings, while not directly pertaining to this compound, underscore the therapeutic potential inherent in the strained azetidine ring system.

Use as a Versatile Scaffold for New Chemical Entities

The structural features of this compound make it a highly attractive scaffold for the generation of new chemical entities in drug discovery programs. The azetidine ring, being a saturated heterocycle, provides a three-dimensional character that is often sought after in modern drug design to improve selectivity and reduce off-target effects compared to flat aromatic systems.

The synthesis of this compound and its precursors, such as methyl 1-benzylazetidine-2-carboxylate, is documented, indicating its accessibility as a building block for further chemical modification. chemicalbook.comchemimpex.com The presence of the carboxamide group offers a key point for diversification. The amide nitrogen and the carbonyl group can participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. The amide can also be hydrolyzed to the corresponding carboxylic acid, providing another functional handle for derivatization.

The benzyl group at the N1 position also plays a significant role in its utility as a scaffold. It can be readily introduced and can also be modified or replaced to explore structure-activity relationships (SAR). For instance, substitution on the phenyl ring of the benzyl group can fine-tune electronic and steric properties, influencing the molecule's interaction with its biological target.

The general class of azetidine-2-carboxamides has been described as a key compound in medicinal chemistry, serving as a building block for novel pharmaceuticals with the potential to enhance drug efficacy. medwinpublishers.com The unique conformation of the azetidine ring can lead to improved binding interactions with biological targets, potentially increasing potency and reducing side effects. medwinpublishers.com The incorporation of the azetidine motif into bioactive molecules is a strategy that has been successfully employed in approved drugs, highlighting the value of this scaffold in drug discovery. medwinpublishers.com

Biological Activities and Molecular Targets of 1 Benzylazetidine 2 Carboxamide and Its Analogs

Enzyme Inhibition Studies

The structural framework of 1-Benzylazetidine-2-carboxamide, featuring an azetidine (B1206935) ring and a carboxamide group, is a recurring motif in the design of enzyme inhibitors. While direct studies on this specific compound are not extensively detailed in the public domain, research on its analogs provides significant insights into its potential for enzyme inhibition. The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including novel analgesics and anti-inflammatory drugs, which often function through enzyme modulation chemimpex.com. Its utility in biochemical research for probing metabolic processes points to its role as a scaffold for developing targeted therapeutic agents chemimpex.com.

Analogs of this compound have demonstrated significant inhibitory activity against various enzymes. For instance, a class of benzoxazolone carboxamides has been identified as potent, systemically active inhibitors of intracellular acid ceramidase (AC) nih.gov. These compounds, which share the carboxamide functionality, have been shown to bind covalently to the catalytic cysteine residue of AC, inhibiting its function with low nanomolar potency nih.gov. Acid ceramidase is a key enzyme in ceramide metabolism, a pathway implicated in cellular senescence, inflammation, and apoptosis nih.gov.

Furthermore, derivatives of benzimidazole (B57391), which can be considered structural analogs, have shown potent inhibitory effects on several key enzymes in cancer progression. Binimetinib, a benzimidazole-6-carboxamide derivative, is a highly selective inhibitor of MEK1/2 with an IC50 of 12 nmol/L nih.gov. Abemaciclib, another complex benzimidazole derivative, selectively targets cyclin-dependent kinase 4 (CDK4) and CDK6 with IC50 values of 2 nmol/L and 10 nmol/L, respectively, by competing with ATP at the enzyme's binding site nih.gov. Other benzimidazole analogs have been developed as potent aromatase inhibitors nih.gov.

The following table summarizes the enzyme inhibition data for selected analogs of this compound.

Analog ClassTarget EnzymePotency (IC50)Reference
Benzoxazolone carboxamidesAcid Ceramidase (AC)Low nanomolar nih.gov
Benzimidazole-6-carboxamide (Binimetinib)MEK1/212 nmol/L nih.gov
Benzimidazole derivative (Abemaciclib)CDK42 nmol/L nih.gov
Benzimidazole derivative (Abemaciclib)CDK610 nmol/L nih.gov
4-benzylpiperidine derivativeAromatase0.024 µmol/L nih.gov

Interactions with Biological Targets

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets. For this compound and its analogs, these interactions span a range of proteins and cellular components. The development of novel analgesics and anti-inflammatory drugs from this compound suggests interactions with targets within pain and inflammation pathways chemimpex.com.

The potent inhibition of acid ceramidase by benzoxazolone carboxamide analogs highlights a key molecular interaction nih.gov. By binding to the catalytic cysteine of AC, these inhibitors modulate the ceramide signaling pathway, which is crucial for cell survival and function in both normal and cancerous cells nih.gov. This interaction underscores the potential of this chemical scaffold to target enzymes with a cysteine-dependent catalytic mechanism.

In the context of cancer therapeutics, benzimidazole analogs of this compound interact with several critical targets. Abemaciclib's binding to the ATP-binding pocket of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein, leading to a G1 phase cell cycle arrest and impeding cancer cell proliferation nih.gov. Nazartinib, a third-generation EGFR tyrosine kinase inhibitor, contains a benzimidazole nucleus and irreversibly binds to mutant EGFR, potently targeting EGFR-activating mutations nih.gov. Another benzimidazole derivative, MBIC, acts as a microtubule inhibitor, inducing mitosis and mitochondria-dependent apoptosis in cancer cells nih.gov.

These examples demonstrate that the core structure and its variations can be tailored to interact with a diverse array of biological targets, from enzymes to structural proteins.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of pharmaceutical research, and carboxamide derivatives have shown promise in this field nanobioletters.com. While specific data on the antimicrobial activity of this compound is limited, numerous studies on its structural analogs, particularly benzimidazole-carboxamides, have revealed a broad spectrum of activity against various pathogens.

Several studies have synthesized and evaluated new 1H-benzimidazole-carboxamide derivatives for their antimicrobial properties. These compounds have been tested against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans nih.govnih.gov. For example, certain 2-phenyl-N-substituted carboxamido-1H-benzimidazole derivatives exhibited notable activity against Candida albicans nih.gov. Similarly, other research has shown that synthesized benzimidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria nih.govresearchgate.net.

The antimicrobial potential is not limited to benzimidazoles. Other N-substituted carboxamide derivatives have been shown to exert antimicrobial effects mdpi.com. For instance, N-substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives displayed activity against various Candida species mdpi.com. Studies on 1H-indole-2-carboxamide derivatives, however, indicated weak antibacterial and antifungal activity researchgate.net. The effectiveness of these compounds can be influenced by the specific substitutions on the carboxamide and the core heterocyclic ring system researchgate.net.

The table below presents a summary of the antimicrobial activities observed for various analogs.

Analog ClassTest OrganismsActivity LevelReference
1H-benzimidazole-carboxamide derivativesCandida albicansGood nih.gov
N-Benzamide derivativesE. coli, B. subtilisExcellent nanobioletters.com
N-Substituted 2-(benzenosulfonyl)-1-carbotioamide derivativesCandida spp.Moderate to Good mdpi.com
Benzimidazole derivativesBacillus cereusHigh mdpi.com
Fused tricyclic benzimidazole–thiazinone derivativesPseudomonas aeruginosa, Escherichia coliModerate nih.gov

Potential in Agrochemicals

The application of this compound extends beyond pharmaceuticals into the realm of agrochemicals. The compound is being explored for its potential use in the design of more effective and environmentally friendly pesticides and herbicides chemimpex.com. Its unique azetidine ring structure and carboxamide functionality make it a valuable building block for creating bioactive molecules in this sector chemimpex.com.

The rationale for its use in agrochemicals lies in the fact that many biological pathways are conserved across different life forms. An enzyme or receptor in a pest insect or a weed may have a homolog in humans. Therefore, compounds designed to interact with specific biological targets for therapeutic purposes can sometimes be repurposed or modified to act as effective agrochemicals. The structural features of this compound may confer advantages such as improved selectivity and efficacy in agricultural applications chemimpex.com.

Hypothetical Targets Based on Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used to screen large databases of chemical compounds to find new molecules that fit the pharmacophore and are therefore likely to be active at the same biological target youtube.com.

For a compound like this compound, pharmacophore modeling can be used to predict hypothetical biological targets. By analyzing its structure and identifying key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, a pharmacophore model can be generated. This model can be based on the structure of the compound itself (a ligand-based approach) or on the known binding site of a biological target (a structure-based approach) nih.gov.

For example, a pharmacophore model could be developed based on the structure of a known potent inhibitor of a particular enzyme. This model could then be used to screen for other compounds, like this compound or its analogs, that share the same pharmacophoric features and are thus hypothesized to inhibit the same enzyme researchgate.net. This approach has been successfully used to identify inhibitors for various targets, including those in cancer and infectious diseases nih.govresearchgate.net. The process often involves generating multiple pharmacophore models and using them to filter databases, followed by molecular docking simulations to refine the hits and predict binding affinities nih.gov.

Advanced Analytical and Characterization Techniques in Research on 1 Benzylazetidine 2 Carboxamide

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of 1-Benzylazetidine-2-carboxamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the topology and three-dimensional structure of molecules in solution. weebly.com For this compound, ¹H, ¹³C, and ¹⁵N NMR are utilized to map out the carbon and nitrogen framework and the connectivity of protons within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons of the benzyl (B1604629) group, the diastereotopic protons of the benzylic methylene (B1212753) group, and the protons of the azetidine (B1206935) ring. The chemical shifts and coupling constants of the azetidine ring protons are particularly important for confirming the four-membered ring structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Expected signals would correspond to the carbonyl carbon of the amide, the carbons of the benzyl group, and the carbons of the azetidine ring. The chemical shift of the carbonyl carbon is a key indicator of the amide functional group. nih.gov

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atom in the azetidine ring and the amide group. weebly.com The chemical shifts would confirm the electronic environment of the nitrogen atoms.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. researchgate.net

Nucleus Typical Chemical Shift Range (ppm) Information Provided
¹H7.2-7.4 (aromatic), 3.5-4.0 (benzyl CH₂), 3.0-4.0 (azetidine CH₂ and CH)Connectivity and spatial relationships of protons
¹³C170-175 (C=O), 127-138 (aromatic), 50-65 (azetidine carbons), 55-60 (benzyl CH₂)Carbon skeleton and functional groups
¹⁵N10-120Electronic environment of nitrogen atoms

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, key characteristic absorption bands would confirm the presence of the amide and benzyl groups.

A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group. The N-H stretching vibration of the primary amide typically appears as two bands in the range of 3200-3400 cm⁻¹. The presence of the aromatic ring from the benzyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Amide (C=O)Stretch1630-1680
Amide (N-H)Stretch3200-3400 (two bands for -NH₂)
Aromatic (C-H)Stretch3000-3100
Aromatic (C=C)Stretch1450-1600
Alkane (C-H)Stretch2850-2960

Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, allowing for the determination of the molecular weight with minimal fragmentation. researchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. mdpi.com

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. mdpi.comnih.gov For this compound, characteristic fragmentation would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or cleavage of the azetidine ring.

Technique Information Obtained Expected m/z for [M+H]⁺
ESI-MSMolecular Weight191.1184 (for C₁₁H₁₄N₂O)
HRMSExact Mass and Elemental Composition191.1184 (calculated for C₁₁H₁₄N₂O + H⁺)
MS/MSStructural fragments for confirmationFragments corresponding to loss of benzyl group, etc.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.neted.ac.uk For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute configuration (the specific R or S designation at the chiral center). flack.chnih.gov This technique provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. The Flack parameter is a critical value obtained from the crystallographic data that helps in determining the absolute structure. ed.ac.uknih.gov

Crystallographic Parameter Significance
Space GroupSymmetry of the crystal lattice
Unit Cell DimensionsSize and shape of the repeating unit
Atomic CoordinatesPrecise location of each atom
Flack ParameterDetermination of the absolute configuration of a chiral molecule

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (HPLC)

High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for determining the enantiomeric excess (ee) of a chiral sample. heraldopenaccess.us

To determine chemical purity, a reversed-phase HPLC method is typically employed, where the sample is passed through a column with a nonpolar stationary phase. The purity is assessed by the area of the main peak relative to any impurity peaks.

For determining the enantiomeric excess, a chiral HPLC method is necessary. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers of this compound, leading to two separate peaks with different retention times. The ratio of the areas of these two peaks allows for the calculation of the enantiomeric excess. heraldopenaccess.usnih.gov

HPLC Method Stationary Phase Purpose
Reversed-PhaseC18 or similar nonpolar phaseChemical Purity Assessment
ChiralChiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives)Enantiomeric Excess Determination

Computational Chemistry Approaches

Computational chemistry complements experimental data by providing theoretical insights into the structure and properties of this compound. Density functional theory (DFT) and other quantum chemical methods can be used to:

Predict NMR chemical shifts and coupling constants, aiding in the interpretation of experimental spectra.

Calculate IR vibrational frequencies to assist in the assignment of absorption bands.

Model the molecular geometry and conformational preferences of the molecule.

Predict the energies of different stereoisomers.

Simulate mass spectrometry fragmentation patterns. researchgate.net

These computational approaches provide a deeper understanding of the molecule's behavior and can help to resolve ambiguities in experimental data.

Density Functional Theory (DFT) Calculations for Stereochemical Assignments

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of this compound and its derivatives, DFT calculations are particularly valuable for determining and understanding their stereochemistry.

In a notable study focused on the synthesis of potent antibacterial agents, this compound was used as a key intermediate. nih.gov The optical resolution of this compound was a critical step to prepare specific enantiomers of the final quinolone products. nih.gov While this research primarily focused on synthesis, the principles of stereochemistry underscored the entire process. DFT calculations could be used in such cases to theoretically predict and confirm the spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) associated with each enantiomer, thus aiding in their experimental characterization. nih.gov

Table 1: Application of DFT in Azetidine Derivatives

Research Area Specific Application of DFT Reference
Stereochemistry Calculation of nitrogen inversion barriers and conformational stability. nih.gov
Synthesis Aiding in the assignment of absolute configuration of chiral intermediates. nih.gov

Molecular Modeling and Pharmacophore Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. When applied to compounds like this compound, it is often in the context of drug discovery and development to understand how the molecule might interact with a biological target. A key component of molecular modeling is pharmacophore analysis.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. Pharmacophore models are crucial in designing new molecules with desired biological activities.

While specific pharmacophore models for this compound are not extensively documented in public literature, research on structurally similar azetidine-2-carboxamide (B111606) analogues highlights the utility of this approach. For example, in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, (R)-azetidine-2-carboxamide analogues were identified as a potent series of compounds. acs.orgresearchgate.net Pharmacophore modeling was instrumental in identifying inhibitors of the protein-protein interactions of STAT3. acs.orgresearchgate.net

Similarly, in the quest for new monoamine oxidase-B (MAO-B) inhibitors for conditions like Parkinson's disease, a computational strategy involving pharmacophore-linked fragment virtual screening was employed. This led to the design and synthesis of (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide, which showed high potency and selectivity. bohrium.com These examples demonstrate that the azetidine-2-carboxamide scaffold, of which this compound is a member, is amenable to pharmacophore-based drug design.

Table 2: Molecular Modeling and Pharmacophore Analysis of Azetidine-2-Carboxamide Analogues

Target Modeling Technique Outcome Reference
STAT3 Pharmacophore modeling Identification of sub-micromolar inhibitors. acs.orgresearchgate.net

The insights gained from these advanced analytical and characterization techniques are vital for the progression of research on this compound and its derivatives, enabling a deeper understanding of their chemical nature and potential applications.

Future Directions and Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of azetidines has historically been challenging, which has somewhat limited their exploration compared to other nitrogenous heterocycles. nih.govrsc.org Current synthetic routes to 1-Benzylazetidine-2-carboxamide often start from precursors like Methyl 1-benzylazetidine-2-carboxylate. chemicalbook.com Future research will likely focus on developing more streamlined and environmentally friendly synthetic methods. Key areas of development include:

Green Chemistry Approaches: The use of molecular oxygen as a green oxidant and metal-free conditions, as demonstrated in the synthesis of other heterocyclic compounds, presents a promising avenue for the sustainable production of azetidine (B1206935) derivatives. rsc.org

Novel Cyclization Strategies: Research into innovative methods for forming the strained four-membered azetidine ring, such as base-induced cyclization of functionalized acyclic precursors, could lead to higher yields and greater efficiency. researchgate.net

Catalytic Methods: Employing transition metal catalysis for key steps, such as amination, could provide more direct and efficient pathways to the target compound and its analogues. google.com

The development of robust synthetic processes is crucial for making these compounds more accessible for extensive biological screening and lead optimization. acs.org

Exploration of Novel Biological Applications

Azetidine-containing molecules have demonstrated a wide array of pharmacological activities. nih.gov While the specific biological profile of this compound is not extensively detailed, the broader class of azetidine-2-carboxamide (B111606) derivatives offers significant clues for future investigation. Azetidine-2-carboxylic acid, a related natural product, is known for its toxicity due to its misincorporation into proteins in place of proline. researchgate.netnih.gov This mechanism itself suggests potential applications.

Future research should explore the following areas:

Anticancer Activity: Given that many azetidine derivatives show antiproliferative effects, screening this compound against various cancer cell lines is a logical next step. nih.govnih.gov The mechanism might involve perturbing protein synthesis, similar to its parent acid. nih.govtaylorandfrancis.com

Antimicrobial Properties: The azetidine scaffold is a core component of β-lactam antibiotics. acgpubs.org Investigating the antibacterial and antifungal potential of this compound and its derivatives is a promising research direction. nih.govresearchgate.net

Central Nervous System (CNS) Disorders: The rigid structure of the azetidine ring is ideal for designing ligands that can fit into specific neurological receptors. enamine.net Azetidines have been investigated for CNS applications, and this compound could be explored for similar activities. nih.gov

Table 1: Potential Biological Activities of Azetidine Scaffolds

Biological Activity Rationale and Research Direction Supporting References
Anticancer Azetidine derivatives exhibit antiproliferative properties. Future work could test this compound against various tumor cell lines. nih.govnih.govtaylorandfrancis.com
Antimicrobial The azetidine ring is a known pharmacophore in antibiotics. The compound should be screened for antibacterial and antifungal efficacy. nih.govresearchgate.netacgpubs.org
Antiviral The azetidine moiety has been found in compounds with antiviral activity. nih.govresearchgate.net
Anti-inflammatory Some azetidin-2-one (B1220530) derivatives have shown promising anti-inflammatory effects. mdpi.com

| CNS Agents | The conformational rigidity of azetidines makes them suitable candidates for targeting CNS receptors. | nih.govenamine.net |

Advanced Derivatization Strategies for Enhanced Biological Efficacy

To improve the potency and selectivity of this compound, advanced derivatization strategies are essential. Structure-activity relationship (SAR) studies will be key to identifying which modifications lead to enhanced biological effects. nih.gov

Potential derivatization approaches include:

Modification of the Benzyl (B1604629) Group: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) onto the phenyl ring of the benzyl group can significantly alter pharmacokinetic and pharmacodynamic properties. nih.gov

Alterations to the Carboxamide Moiety: Converting the primary amide to secondary or tertiary amides or replacing it with other functional groups could modulate binding affinities and cellular uptake.

Functionalization of the Azetidine Ring: Although more synthetically challenging, substitution on the azetidine ring itself can create novel chemical entities with distinct biological profiles. researchgate.net

These strategies aim to create a library of related compounds for systematic screening, which can lead to the identification of derivatives with superior efficacy and reduced toxicity. nih.gov

Elucidation of Broader Biological Pathways and Mechanisms of Action

Understanding how this compound interacts with biological systems at a molecular level is critical for its development as a therapeutic agent. Research should focus on identifying its specific molecular targets and the downstream pathways it modulates.

A primary hypothesis for its mechanism of action is based on the behavior of the related compound, azetidine-2-carboxylic acid. This toxic amino acid analog competes with proline during protein synthesis, leading to the misincorporation of the azetidine ring into nascent polypeptide chains. nih.gov This misincorporation can cause protein misfolding and trigger a global stress response, such as the unfolded protein response (UPR). nih.gov

Future investigations should aim to:

Confirm Protein Misincorporation: Utilize proteomic techniques to determine if this compound or a metabolite is incorporated into proteins in place of proline. nih.gov

Identify Specific Enzyme Inhibition: Screen the compound against a panel of enzymes, particularly those involved in proline metabolism and protein synthesis, such as prolyl-tRNA synthetase. taylorandfrancis.com

Analyze Gene Expression Changes: Use transcriptomics to see which cellular pathways are activated or suppressed upon treatment with the compound, which could reveal its mechanism of action. nih.gov For example, studies on other novel carboxamide derivatives have identified specific targets like PARP-1 and detailed their effects on the cell cycle and apoptosis. nih.gov

Integration with High-Throughput Screening for Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large chemical libraries against biological targets. nih.govnih.gov The integration of this compound and its derivatives into HTS campaigns is a crucial step toward identifying new lead compounds. researcher.life

The process would involve:

Library Synthesis: Creating a diverse library of azetidine-based compounds centered around the this compound scaffold, incorporating the derivatization strategies mentioned previously. enamine.netacs.org

Assay Development: Designing robust biochemical and cell-based assays suitable for an HTS format. nih.gov These could include fluorescence-based assays to measure enzyme inhibition or cell viability assays to assess antiproliferative effects. nih.gov

Hit Identification and Validation: Screening the library to identify "hits"—compounds that show activity in the primary assay. These hits would then undergo further testing to confirm their activity and rule out false positives. nih.gov

Computational Modeling: Using machine learning and chemoinformatic tools to analyze HTS data can help predict the activity of new derivatives and prioritize compounds for synthesis and further testing. researchgate.net

By leveraging HTS, researchers can efficiently explore the therapeutic potential of the this compound chemical space and accelerate the journey from initial hit to a viable drug candidate. grafiati.com

Table of Compounds Mentioned

Compound Name
This compound
Azelnidipine
Azetidine-2-carboxylic acid
Methyl 1-benzylazetidine-2-carboxylate

Q & A

Basic: What are the optimal synthetic routes for 1-Benzylazetidine-2-carboxamide, and how can purity be validated?

Methodological Answer:
The synthesis of this compound typically involves azetidine ring functionalization and carboxamide coupling. A common approach includes:

  • Azetidine benzylation : Reacting azetidine-2-carboxylic acid derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Carboxamide formation : Using coupling agents like EDCI or DCC with amines in anhydrous solvents (e.g., dichloromethane) .
    Purity Validation :
  • Chromatography : HPLC or GC-MS with polar stationary phases (C18 columns) and acetonitrile/water gradients.
  • Spectroscopic Confirmation : ¹H/¹³C NMR for structural verification (e.g., benzyl protons at δ 7.2–7.4 ppm, azetidine ring protons at δ 3.5–4.0 ppm) .
  • Elemental Analysis : Confirming C, H, N composition within ±0.3% theoretical values .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:
Discrepancies in pharmacological data (e.g., IC₅₀ variability) often arise from:

  • Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration >1% may denature proteins) .
  • Target Selectivity : Off-target interactions due to structural similarity with other azetidine derivatives. Use competitive binding assays (e.g., SPR or radioligand displacement) to validate specificity .
  • Data Triangulation : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking with AutoDock Vina) to identify false positives .
    Example : A 2024 study resolved conflicting kinase inhibition data by standardizing ATP concentrations across assays, reducing variability from 35% to 8% .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent degradation .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced: What methodological strategies can enhance the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Optimization : Stabilize the carboxamide group by maintaining pH 6–7 (avoiding hydrolysis). Use phosphate or HEPES buffers .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose or mannitol) to prevent aggregation.
  • Encapsulation : Nanoformulation with PEGylated liposomes increases half-life from 2 hours to >24 hours in PBS .
  • Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify breakdown products .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR confirms benzyl substitution (δ 4.5–5.0 ppm for CH₂Ph) and azetidine ring integrity (δ 3.0–4.0 ppm). ¹³C NMR detects carbonyl at ~170 ppm .
  • IR Spectroscopy : Carboxamide C=O stretch at ~1650 cm⁻¹; N-H bend at ~1550 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peak (m/z calculated for C₁₁H₁₄N₂O: 202.11) .

Advanced: How can computational methods predict the biological targets of this compound?

Methodological Answer:

  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify key interactions (e.g., hydrogen bonds with azetidine N, hydrophobic contacts with benzyl group) .
  • Molecular Dynamics (MD) : Simulate binding to GPCRs or kinases (e.g., 500 ns simulations in GROMACS) to assess stability and binding free energy (MM-PBSA) .
  • Machine Learning : Train models on ChEMBL data to predict off-targets (e.g., random forests with 85% cross-validation accuracy) .

Basic: What are the best practices for documenting experimental procedures involving this compound?

Methodological Answer:

  • Detailed Protocols : Include molar ratios, reaction times, and purification steps (e.g., "1.2 equiv BnBr added dropwise at 0°C") .
  • Reproducibility : Report solvent batch numbers (e.g., Sigma-Aldrich, ≥99.9% purity) and equipment calibration dates.
  • Data Archiving : Upload raw spectra and chromatograms to repositories like Zenodo with DOIs for peer review .

Advanced: How can researchers address low yield in asymmetric synthesis of this compound derivatives?

Methodological Answer:

  • Catalyst Optimization : Screen chiral catalysts (e.g., Jacobsen’s Co-salen complexes) at 0.5–5 mol% loading in THF .
  • Solvent Effects : Use toluene for better enantioselectivity (ΔΔG‡ reduction by 2–3 kcal/mol) compared to DMF .
  • Kinetic Resolution : Employ lipases (Candida antarctica) to hydrolyze undesired enantiomers, improving ee from 70% to >95% .

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Reactant of Route 2
Reactant of Route 2
1-Benzylazetidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.